molecular formula C9H9ClO2 B1626303 4-(Chloromethyl)phenylacetic acid CAS No. 56066-91-2

4-(Chloromethyl)phenylacetic acid

Cat. No.: B1626303
CAS No.: 56066-91-2
M. Wt: 184.62 g/mol
InChI Key: GJNNLILROAPGRC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 It is characterized by a phenyl ring substituted with a chloromethyl group and an acetic acid moiety

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)phenylacetic acid can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is often determined by the compound’s chemical structure and properties .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is used .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular mechanism of action is largely determined by its chemical structure and properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)phenylacetic acid can be synthesized through the chlorination of methylphenylacetic acid. One common method involves reacting methylphenylacetic acid with chlorine gas in an inert solvent under photoirradiation or in the presence of a radical initiator . This method avoids the use of toxic sulfuryl chloride and achieves high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the chlorination of methylphenylacetic acid using chlorine gas, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

4-(Chloromethyl)phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-Bromomethylphenylacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    4-Methylphenylacetic acid: Lacks the halogen substituent, resulting in different chemical properties.

Uniqueness: 4-(Chloromethyl)phenylacetic acid is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for multiple applications in research and industry .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNNLILROAPGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437997
Record name 4-(Chloromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56066-91-2
Record name 4-(Chloromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloromethylphenylacetic acid was prepared in the same manner as in Example 1 except for using 30 g of 4-methyl phenylacetic acid instead of 2-methyl phenylacetic acid and using 90 g of monochlorobenzene.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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